

Application Notes and Protocols: Purification of 2-Aminobenzenesulfonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Aminobenzenesulfonic acid	
Cat. No.:	B1677500	Get Quote

Introduction

2-Aminobenzenesulfonic acid, also known as orthanilic acid, is an important intermediate in the synthesis of azo dyes and various pharmaceuticals.[1] The purity of orthanilic acid is crucial for the quality and efficacy of the final products. Recrystallization is a standard and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of **2-aminobenzenesulfonic acid** using recrystallization from an aqueous solution. The procedure is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent for recrystallization will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For **2-aminobenzenesulfonic acid**, water is a suitable solvent as it is described as being slightly soluble in cold water and more soluble in hot water.[2][3]

Purity & Impurity Profile

Commercial **2-aminobenzenesulfonic acid** may contain several impurities, primarily arising from its synthesis by the sulfonation of aniline. The most common impurities are its isomers, 3-aminobenzenesulfonic acid (metanilic acid) and 4-aminobenzenesulfonic acid (sulfanilic acid), as well as unreacted aniline sulfate. The recrystallization process described herein is effective at separating orthanilic acid from these less soluble or more soluble impurities.

Safety Precautions

2-Aminobenzenesulfonic acid is classified as a substance that can cause severe skin burns and eye damage.[2][4][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][4][5][6]

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of **2-aminobenzenesulfonic acid**. It should be noted that precise temperature-dependent solubility data is not widely available in the literature; therefore, qualitative and ranged data are provided.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₃ S	[4]
Molecular Weight	173.19 g/mol	[4]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	>300 °C (decomposes)	[5]
Solubility in Water		
At ~22 °C (72 °F)	10 to 50 mg/mL (broad range)	[7]
Cold Water	Sparingly to slightly soluble	[2]
Hot Water	More soluble	[2]
Solubility in Other Solvents		
Ethanol	Insoluble	
Ether	Insoluble	

Experimental Protocol: Recrystallization of 2-Aminobenzenesulfonic Acid

This protocol details the step-by-step procedure for the purification of **2-aminobenzenesulfonic acid** by recrystallization from water.

Materials and Equipment:

- Technical grade 2-aminobenzenesulfonic acid
- · Deionized or distilled water
- Erlenmeyer flasks (appropriate sizes)
- Beakers
- · Graduated cylinders

- Heating mantle or hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper (Whatman No. 1 or equivalent)
- Glass stirring rod
- Spatula
- Ice bath
- Drying oven or vacuum desiccator
- Personal Protective Equipment (gloves, goggles, lab coat)

Procedure:

- Dissolution:
 - Place a measured amount of technical grade 2-aminobenzenesulfonic acid into an Erlenmeyer flask.
 - Add a magnetic stir bar to the flask.
 - For every 1 gram of the acid, add approximately 20-30 mL of deionized water. This initial volume is an estimate and may need adjustment.
 - Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.
 - Bring the solution to a gentle boil.
 - If the solid has not completely dissolved, add small portions of hot deionized water (5-10 mL at a time) until a clear solution is obtained. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.
- Hot Filtration (if necessary):

- If any insoluble impurities are observed in the hot solution, perform a hot filtration.
- Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the hot plate or in an oven.
- Quickly pour the hot, saturated solution through the preheated funnel and filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

Crystallization:

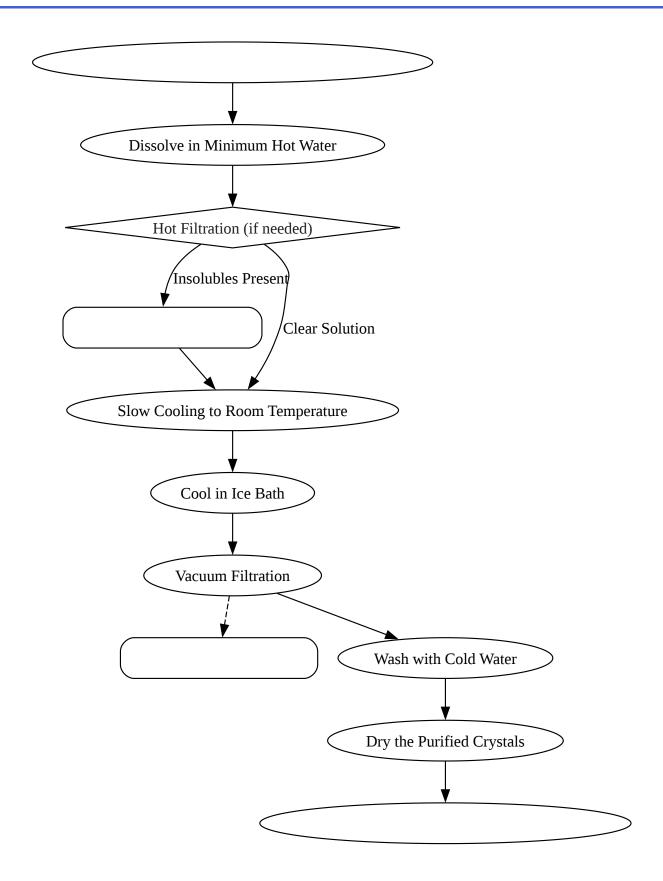
- Remove the flask containing the clear, hot filtrate from the heat source.
- Cover the flask with a watch glass or beaker to prevent contamination and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of purified crystals.

Isolation of Crystals:

- Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water to ensure a good seal.
- Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
- Use a spatula to transfer any remaining crystals from the flask.
- Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any residual soluble impurities. It is crucial to use minimal cold solvent to avoid redissolving the product.

Drying:

 Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.



- Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
- Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator at room temperature.
- Yield Calculation and Analysis:
 - Weigh the final, dried product and calculate the percentage yield.
 - The purity of the recrystallized 2-aminobenzenesulfonic acid can be assessed by techniques such as melting point determination, HPLC, or spectroscopy.

Diagrams

Experimental Workflowdot

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US20020022743A1 Method for the purification of aryl sulfonic acids and salts Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Orthanilic acid [chembk.com]
- 4. 2-aminobenzenesulfonic acid water (2/1) [chemister.ru]
- 5. Sulfanilic Acid|99% Purity|For Research Use Only [benchchem.com]
- 6. 4-AMINOBENZENESULFONIC ACID Ataman Kimya [atamanchemicals.com]
- 7. Metanilic acid Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Purification of 2-Aminobenzenesulfonic Acid by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677500#purification-of-2aminobenzenesulfonic-acid-by-recrystallization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com